molecular formula C31H28Cl2N2O12 B13718814 N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid

N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid

Cat. No.: B13718814
M. Wt: 691.5 g/mol
InChI Key: NZSQEWYDDVANME-UHFFFAOYSA-N
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Description

N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a xanthene core and multiple carboxymethyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of carboxymethyl groups through carboxylation reactions. The final step involves the coupling of the xanthene derivative with terephthalamic acid under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a fluorescent marker.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of carboxymethyl groups enhances its binding affinity and specificity, making it a potent molecule for targeted applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid stands out due to its unique combination of functional groups and its versatile applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its potential in research and industrial applications make it a valuable compound for further exploration.

Properties

Molecular Formula

C31H28Cl2N2O12

Molecular Weight

691.5 g/mol

IUPAC Name

4-[[5-[bis(carboxymethyl)amino]-5-carboxypentyl]carbamoyl]-2-(2,7-dichloro-3-hydroxy-6-oxo-4a,9a-dihydroxanthen-9-yl)benzoic acid

InChI

InChI=1S/C31H28Cl2N2O12/c32-19-8-17-24(10-22(19)36)47-25-11-23(37)20(33)9-18(25)28(17)16-7-14(4-5-15(16)30(43)44)29(42)34-6-2-1-3-21(31(45)46)35(12-26(38)39)13-27(40)41/h4-5,7-11,17,21,24,36H,1-3,6,12-13H2,(H,34,42)(H,38,39)(H,40,41)(H,43,44)(H,45,46)

InChI Key

NZSQEWYDDVANME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)C2=C3C=C(C(=O)C=C3OC4C2C=C(C(=C4)O)Cl)Cl)C(=O)O

Origin of Product

United States

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